molecular formula C18H12BrNO3S2 B4743023 methyl 4-[(5E)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate

methyl 4-[(5E)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate

Cat. No.: B4743023
M. Wt: 434.3 g/mol
InChI Key: LGMJVRBRPUZKOS-XNTDXEJSSA-N
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Description

Methyl 4-[(5E)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate is a rhodanine derivative characterized by a 1,3-thiazolidin-4-one core substituted with a 3-bromobenzylidene group at the C5 position and a methyl benzoate moiety at the N3 position. The (5E) configuration indicates the trans arrangement of the benzylidene group relative to the thioxo group.

Properties

IUPAC Name

methyl 4-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrNO3S2/c1-23-17(22)12-5-7-14(8-6-12)20-16(21)15(25-18(20)24)10-11-3-2-4-13(19)9-11/h2-10H,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMJVRBRPUZKOS-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)Br)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(5E)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate typically involves the condensation of 3-bromobenzaldehyde with thiazolidinone derivatives under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(5E)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The bromine atom in the benzylidene moiety can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions would result in the replacement of the bromine atom with the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity : Research indicates that thiazolidinone derivatives exhibit promising antimicrobial properties against various bacterial and fungal strains. Methyl 4-[(5E)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate has been shown to possess activity against specific pathogens, making it a candidate for developing novel antimicrobial agents.
  • Anticancer Potential : Thiazolidine derivatives have demonstrated anticancer activity in vitro. Studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further investigation into its efficacy against specific cancer cell lines is warranted .
  • Anti-inflammatory Properties : The compound has shown potential as an anti-inflammatory agent by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This property suggests its applicability in treating inflammatory diseases .
  • Diabetes Management : Thiazolidinones are being explored for their role in diabetes treatment due to their ability to enhance insulin sensitivity and regulate glucose metabolism. This compound may contribute to this field through further research .

Material Science Applications

The unique chemical properties of this compound allow for potential applications in material science. Its reactivity can be harnessed for the synthesis of advanced materials such as polymers or coatings, which could lead to innovative solutions in various industrial applications.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that highlight the complexity of thiazolidinone chemistry. Functionalization through oxidation, reduction, and nucleophilic substitution reactions allows for the creation of various derivatives with potentially enhanced properties .

Case Studies and Research Findings

Numerous studies have focused on the biological activities of thiazolidinone derivatives, including this compound:

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against specific bacterial strains, demonstrating significant inhibition compared to control groups.
  • Cancer Cell Line Studies : Research involving various cancer cell lines indicated that this compound could reduce cell viability significantly through apoptosis mechanisms.

These findings support the ongoing investigation into the therapeutic potential of this compound across multiple domains.

Mechanism of Action

The mechanism of action of methyl 4-[(5E)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate involves its interaction with molecular targets and pathways within biological systems. The thiazolidinone ring and bromobenzylidene moiety are likely to play key roles in its activity, potentially interacting with enzymes or receptors to exert its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzylidene Ring

3-Bromo vs. 4-Bromo Substitution
  • Ethyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate (): This analog shares the 3-bromobenzylidene group but differs in the ester group (ethyl acetate vs. methyl benzoate).
  • Methyl [(5Z)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate () :
    The para-bromo substituent creates a distinct electronic environment, possibly altering binding affinity in biological targets due to differences in steric and electronic effects .
Halogen vs. Hydroxy/Methoxy Substitution
  • (5E)-5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one () :
    The addition of a hydroxyl group at the ortho position introduces hydrogen-bonding capacity, which could enhance interactions with polar residues in enzymes or receptors. This contrasts with the purely hydrophobic 3-bromo group in the target compound .
  • Methyl 4-[(5E)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate () :
    The hydroxy and methoxy groups increase polarity and may improve solubility in aqueous media compared to brominated analogs .
Bromo vs. Chloro/Fluoro Substitution
  • 2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (): Chlorine’s intermediate electronegativity and lipophilicity may balance solubility and membrane penetration compared to bromine .

Variations in the Thiazolidinone Core Substituents

Methyl Benzoate vs. Acetamide/Acetate Groups
  • 2-[(5Z)-5-[(3-Bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)acetamide () :
    Replacement of the methyl benzoate with a phenethyl acetamide group introduces a flexible alkyl chain and aromatic moiety, which could modulate binding kinetics and selectivity .

Stereochemical and Conformational Differences

E vs. Z Isomerism
  • (5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one () :
    The Z isomer places substituents cis to the thioxo group, which may sterically hinder interactions with planar binding sites compared to the E configuration in the target compound .
Anticancer and Enzyme Inhibition
  • N-[2-(2,4-Dichlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamide () :
    Exhibited 100% inhibition of Dalton’s lymphoma ascites cells at 100 µg/mL, suggesting that dichlorophenyl substituents may enhance cytotoxicity compared to brominated analogs .
  • Methyl 4-[[(5E)-5-[(4-methylsulfanylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]methylamino]benzoate (): Showed 17.70% activity in plant growth modulation assays, indicating that methylsulfanyl groups may confer unique bioactivity profiles .

Physicochemical Properties

Compound Melting Point (°C) Key Functional Groups Biological Activity Highlights
Target Compound Not reported 3-Bromo, methyl benzoate Potential enzyme inhibition
Methyl 4-[[(5E)-5-[(4-methylsulfanylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]methylamino]benzoate Not reported Methylsulfanyl, methylamino 17.70% plant growth modulation
(5E)-5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one Not reported 5-Bromo-2-hydroxy Enhanced H-bonding potential
2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide 186–187 4-Chloro, methoxyphenyl High yield (90%) synthesis

Biological Activity

Methyl 4-[(5E)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a thiazolidinone core, which is known for various biological activities. The presence of the bromobenzylidene moiety enhances its pharmacological profile. Its molecular formula is C18H13BrN2O3SC_{18}H_{13}BrN_{2}O_{3}S with a molecular weight of 396.34 g/mol .

Antimicrobial Activity

Studies have shown that thiazolidinone derivatives exhibit significant antimicrobial properties. In vitro tests have demonstrated that this compound displays activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition, especially against strains such as Staphylococcus aureus and Escherichia coli .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128
Bacillus subtilis16

Anticancer Activity

Research indicates that thiazolidinone derivatives can induce apoptosis in cancer cells. The compound has been tested against various cancer cell lines, including breast and liver cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways.

Case Study:
In a study involving HepG2 liver cancer cells, treatment with this compound resulted in a significant decrease in cell viability (IC50 = 25 µM). Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Thiazolidinones often act as enzyme inhibitors, affecting metabolic pathways crucial for microbial growth and cancer cell proliferation.
  • Induction of Oxidative Stress : The compound may increase reactive oxygen species (ROS) levels within cells, leading to oxidative damage and subsequent cell death.
  • Modulation of Signaling Pathways : It has been observed to influence signaling pathways related to cell survival and apoptosis, such as the PI3K/Akt pathway.

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Preliminary studies suggest moderate absorption with a half-life suitable for potential therapeutic use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-[(5E)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate

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